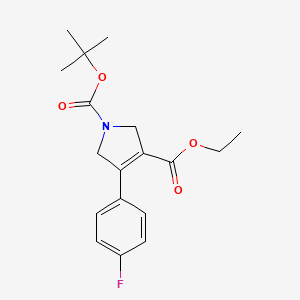

1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate

Description

1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate is a pyrrole-based dicarboxylate derivative characterized by a tert-butyl ester at position 1, an ethyl ester at position 3, and a 4-fluorophenyl substituent at position 4 of the partially saturated pyrrole ring. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing pharmacologically relevant scaffolds. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, making it attractive for medicinal chemistry applications.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 4-(4-fluorophenyl)-2,5-dihydropyrrole-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO4/c1-5-23-16(21)15-11-20(17(22)24-18(2,3)4)10-14(15)12-6-8-13(19)9-7-12/h6-9H,5,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMRMFCVKGJXJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CN(C1)C(=O)OC(C)(C)C)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate involves several steps, including the formation of the dihydropyrrole ring and the introduction of the tert-butyl, ethyl, and fluorophenyl groups. The synthetic route typically begins with the preparation of the dihydropyrrole intermediate, followed by the sequential addition of the functional groups under controlled reaction conditions. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Pharmacological Potential

The compound has been studied for its potential pharmacological activities. Its unique structure allows for interaction with biological targets, making it a candidate for drug development. The presence of the fluorophenyl group is particularly significant as fluorine can enhance the metabolic stability of the compound and improve its bioavailability.

Case Study: Anticancer Activity

Research has indicated that pyrrole derivatives, including this compound, exhibit anticancer properties. A study demonstrated that modifications in the pyrrole structure can lead to enhanced cytotoxicity against various cancer cell lines. The ability to inhibit tumor growth while minimizing toxicity to normal cells makes this compound a valuable candidate for further development in cancer therapeutics .

Synthetic Routes

The synthesis of 1-(tert-butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of appropriate amines with carbonyl compounds followed by cyclization to form the pyrrole ring. The tert-butyl and ethyl groups provide steric hindrance that can influence the reactivity and selectivity of the compound during synthesis .

Characterization Techniques

Characterization is essential to confirm the structure and purity of synthesized compounds. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to elucidate the molecular structure and confirm the presence of functional groups .

Polymer Chemistry

The compound's chemical properties make it suitable for incorporation into polymer matrices. Its ability to act as a monomer or crosslinking agent can enhance the mechanical properties of polymers, making them more resilient and durable. This application is particularly relevant in developing advanced materials for coatings or composites used in various industrial applications .

Toxicological Studies

Understanding the safety profile of 1-(tert-butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate is crucial for its application in pharmaceuticals and materials science. Preliminary studies indicate that while some derivatives exhibit low toxicity levels, comprehensive toxicological assessments are necessary to ensure safety in human applications .

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. The exact molecular targets and pathways involved in its mechanism of action are subjects of ongoing research .

Comparison with Similar Compounds

1-(tert-Butyl) 3-Ethyl 4-(trifluoromethyl)-1H-pyrrole-1,3-dicarboxylate (10s)

- Structure : The trifluoromethyl (-CF₃) group at position 4 replaces the 4-fluorophenyl substituent.

- Synthesis : Synthesized via inverse electron-demand Diels-Alder (IEDDA) reaction with a 74% yield using toluene at 45°C .

- Lipophilicity: The trifluoromethyl group may increase hydrophobicity compared to the aromatic fluorophenyl moiety.

1-(tert-Butyl) 3-Ethyl 4-amino-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate

- Structure: Features an amino (-NH₂) group at position 4 .

- Key Differences: Reactivity: The amino group introduces nucleophilic character, enabling participation in coupling or alkylation reactions, unlike the inert 4-fluorophenyl group. Solubility: The polar -NH₂ group may enhance aqueous solubility compared to aromatic substituents.

Ring System Modifications

Piperidine Derivatives: 1-(tert-Butyl) 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate

- Structure : Replaces the dihydropyrrole ring with a saturated six-membered piperidine ring .

- Aromaticity: Loss of partial aromaticity in the pyrrole system may reduce π-π stacking interactions.

Functional Group Variations

1-(tert-Butyl) 3-ethyl 4-(trifluoromethanesulfonyloxy)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate

- Structure : Contains a trifluoromethanesulfonyloxy (-OTf) group at position 4 .

- Key Differences: Leaving Group Potential: The -OTf group is an excellent leaving group, enabling cross-coupling reactions, unlike the stable 4-fluorophenyl substituent. Synthetic Utility: This derivative is more reactive in substitution reactions, serving as a precursor for diverse functionalizations.

Biological Activity

1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate, also known by its CAS number 125971-95-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₈FNO₄

- Molecular Weight : 254.28 g/mol

- CAS Number : 125971-95-1

Biological Activity Overview

The biological activity of 1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate has been explored in various studies. The compound exhibits several pharmacological effects:

1. Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that treatment with this compound resulted in a significant reduction in the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .

3. Enzyme Inhibition

Another critical aspect of its biological activity is its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown promise as an inhibitor of HMG-CoA reductase, which is a target for cholesterol-lowering drugs like atorvastatin . This inhibition could lead to decreased cholesterol synthesis and provide cardiovascular benefits.

The mechanisms through which 1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate exerts its effects include:

- Modulation of Signaling Pathways : The compound influences various signaling pathways related to cell growth and apoptosis.

- Receptor Interaction : It may interact with G-protein coupled receptors (GPCRs), which are crucial for many physiological processes .

Data Table: Biological Activities Summary

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased apoptosis rates as evidenced by Annexin V/PI staining assays.

Case Study 2: Inflammation Model

In an animal model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and inflammatory markers compared to control groups. This suggests its potential utility in treating inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.